molecular formula C16H20N4O2 B11658153 N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11658153
M. Wt: 300.36 g/mol
InChI Key: LHXSIRMAEIXLFR-LICLKQGHSA-N
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Description

N’-[(E)-(2-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-ethoxybenzaldehyde with 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazines or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-methoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(2-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of the ethoxy group and the pyrazole ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H20N4O2/c1-4-22-15-8-6-5-7-12(15)10-17-20-16(21)14-9-13(11(2)3)18-19-14/h5-11H,4H2,1-3H3,(H,18,19)(H,20,21)/b17-10+

InChI Key

LHXSIRMAEIXLFR-LICLKQGHSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C(C)C

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C(C)C

solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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